Product packaging for Calcium dichromate(Cat. No.:CAS No. 14307-33-6)

Calcium dichromate

Cat. No.: B081194
CAS No.: 14307-33-6
M. Wt: 256.07 g/mol
InChI Key: RMISVBXFFXBNAD-UHFFFAOYSA-N
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Description

Calcium dichromate is an inorganic compound valued in research as a potent and versatile oxidizing agent. Its primary research applications leverage the oxidizing power of the chromate anion (Cr(VI)), which undergoes reduction to Cr(III) in redox reactions. This property is exploited in organic synthesis for the selective oxidation of alcohols and in materials science for the synthesis of chromium-based catalysts. Furthermore, its role in electrochemistry is significant, where it may be investigated as a cathode material component or as an oxidizing agent in galvanic cell studies. The mechanism of action involves the transfer of oxygen atoms and the corresponding change in the oxidation state of chromium, which is often accompanied by a distinct color change, useful for monitoring reaction progress. Researchers also utilize this compound in analytical chemistry as a standard for calibrating instruments and in quantitative analysis. Due to its hygroscopic nature and specific solubility profile, it serves as a model compound in studies of crystal structure and solid-state chemistry. This product is strictly for laboratory and research applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CaCr2O7 B081194 Calcium dichromate CAS No. 14307-33-6

Properties

IUPAC Name

calcium;oxido-(oxido(dioxo)chromio)oxy-dioxochromium
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InChI

InChI=1S/Ca.2Cr.7O/q+2;;;;;;;;2*-1
Source PubChem
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InChI Key

RMISVBXFFXBNAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-].[Ca+2]
Source PubChem
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Molecular Formula

CaCr2O7
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DSSTOX Substance ID

DTXSID7051719
Record name Calcium dichromate
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Molecular Weight

256.07 g/mol
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Physical Description

Trihydrate: Brownish-red deliquescent solid; Soluble in water; [Hawley] Trihydrate: orange-red solid; Not hygroscopic if pure; [Merck Index]
Record name Calcium dichromate
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CAS No.

14307-33-6
Record name Calcium dichromate(VI)
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Record name Chromic acid (H2Cr2O7), calcium salt (1:1)
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Record name Calcium dichromate
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Record name Calcium dichromate
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Record name CALCIUM DICHROMATE
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Synthetic Methodologies and Advanced Preparation Techniques for Calcium Dichromate

Metathesis Reaction Pathways: Mechanistic and Optimization Studies

A primary and economically viable method for synthesizing calcium dichromate involves a metathesis, or double displacement, reaction. This pathway typically utilizes soluble calcium salts, such as calcium chloride (CaCl₂), and a dichromate salt, most commonly sodium dichromate (Na₂Cr₂O₇). The fundamental reaction is represented by the following equation:

CaCl₂ + Na₂Cr₂O₇ → CaCr₂O₇ + 2NaCl

To enhance the purity of the resulting this compound, the reaction is preferably conducted in an acidic environment. This acidic condition is critical to prevent the hydrolysis of chromium species, which could otherwise lead to the formation of undesirable byproducts.

Optimization of this process involves careful control over several parameters. The concentration of the solutes in the aqueous medium is a key factor, with a concentration range of 40–60% being identified as optimal. Following the reaction, the removal of byproducts, such as sodium chloride, is essential and is typically achieved through post-synthesis purification steps.

Synthesis from Calcium Hydroxide (B78521) and Chromic Acid: Investigating Reaction Kinetics and Yields

An alternative synthetic route to this compound is the direct acid-base neutralization reaction between calcium hydroxide (Ca(OH)₂) and chromic acid (H₂Cr₂O₇). This method is capable of producing high-purity this compound and avoids the chloride contamination inherent in the metathesis pathway using calcium chloride. The reaction is as follows:

Ca(OH)₂ + H₂Cr₂O₇ → CaCr₂O₇ + 2H₂O

A critical aspect of this synthesis is the stringent control of pH, which should be maintained in the range of 2–3 to prevent the reduction of chromium(VI). The reaction is exothermic, necessitating efficient cooling to keep temperatures below 5°C. Failure to control the temperature can lead to the premature precipitation of calcium chromate (B82759), which significantly reduces the yield of this compound. At temperatures above 20°C, yields can be reduced by as much as 16.7%, compared to a 10% reduction at 5°C.

Multi-Stage Synthesis Approaches and Process Variable Optimization

To achieve higher purity and better control over the final product, multi-stage synthesis approaches have been developed. One such method involves a two-stage process utilizing calcium hydroxide and chromic acid.

In the first stage, calcium hydroxide is added to chromic acid in a 1:1 molar ratio, leading to the formation of calcium bichromate (Ca(CrO₄)₂·H₂O). This initial reaction is exothermic and requires cooling to below 5°C to prevent decomposition. For instance, adding 37g of Ca(OH)₂ to 200 mL of water containing 100g of CrO₃ results in a 60% calcium bichromate solution.

The second stage involves the addition of a second portion of calcium hydroxide to the cooled bichromate solution. This adjusts the pH to 9.0, indicated by phenolphthalein, and produces an unstable calcium chromate solution. This solution is then filtered and heated to precipitate the purified this compound. For example, adding another 37g of Ca(OH)₂ in 400 mL of water to the previously formed solution produces a 25% unstable calcium chromate solution.

This multi-stage approach allows for more precise control over the reaction conditions at each step, ultimately leading to a higher quality product.

Crystallization and Purity Enhancement Methodologies

Crystallization is a pivotal step in refining the purity of this compound. Following the initial synthesis, recrystallization from aqueous solutions is a common method to remove residual impurities, such as sodium salts from the metathesis reaction.

The effectiveness of crystallization is highly dependent on temperature control. For instance, conducting recrystallization at controlled low temperatures, such as 0–5°C, is effective in separating impurities. Another approach involves slow evaporation of the solvent at a slightly elevated temperature of 25–30°C, which promotes the growth of larger and purer crystals.

Beyond simple recrystallization, other purification techniques can be employed. Filtration is used to remove any insoluble impurities, including unreacted starting materials like calcium hydroxide. For verifying the elemental composition and purity of the final product, analytical techniques such as gravimetric analysis or inductively coupled plasma mass spectrometry (ICP-MS) can be utilized.

Impact of Reaction Parameters on Solid-State Characteristics

The conditions under which this compound is synthesized and treated post-synthesis have a profound impact on its solid-state characteristics, such as particle size and solubility. These properties are critical for its performance in various applications.

For example, the synthesis method directly influences the morphology of the product. The chromic acid method tends to produce a coarse powder with a particle size greater than 50 µm. In contrast, the metathesis reaction typically yields finer crystals with a particle size of less than 10 µm. The larger surface area of these finer crystals makes them more suitable for applications in oxidative organic synthesis.

Furthermore, post-synthesis treatments can be applied to modify the properties of the this compound. Baking the compound at temperatures between 400–600°C can significantly reduce its solubility from 5.80% to 0.60%. This enhanced insolubility is particularly desirable when this compound is used as a corrosion inhibitor.

A comparative analysis of different preparation methods highlights the trade-offs between yield, purity, and scalability.

Interactive Data Table: Comparison of this compound Synthesis Methods

ParameterChromic Acid MethodMetathesis MethodNeutralization Method
Yield (%) 7865–7075–80
Purity (%) 97.4–97.790–9295–97
Scalability IndustrialPilot-scaleLaboratory
Key Contaminant CaCrO₄NaClH₂O

This data is based on available research findings.

Chemical Reactivity and Fundamental Mechanistic Studies of Calcium Dichromate

Advanced Investigations into Oxidative Properties and Electron Transfer Mechanisms

Calcium dichromate (CaCr₂O₇) is recognized for its strong oxidizing capabilities, a characteristic stemming from the presence of chromium in the +6 oxidation state. nih.govnih.gov The dichromate anion (Cr₂O₇²⁻) is a powerful oxidant, capable of accepting electrons and thereby causing the oxidation of other substances. The process involves the reduction of the chromium(VI) center to the more stable chromium(III) state.

The mechanism of oxidation by dichromates often proceeds via an inner-sphere electron transfer. sapub.org This pathway is typical for reactions where the substrate can act as a ligand, forming a complex with the metal ion before the electron transfer occurs. In the case of this compound, the substrate would coordinate with the chromium center, facilitating the transfer of electrons.

The electron transfer process can also be understood through the lens of outer-sphere mechanisms, where the electron transfers from the reductant to the oxidant without the formation of a direct bond in the transition state. sapub.orgrsc.org The specific pathway, whether inner-sphere or outer-sphere, is dependent on the nature of the substrate and the reaction conditions.

Elucidation of Molecular Targets in this compound-Mediated Oxidation Reactions

The strong oxidizing nature of this compound allows it to react with a diverse range of molecular targets. In organic chemistry, primary and secondary alcohols are common targets, being converted to aldehydes, ketones, or carboxylic acids. wikipedia.org This reactivity is a hallmark of hexavalent chromium compounds.

Beyond simple alcohols, this compound can oxidize other organic functional groups. For example, it can be involved in the oxidative dehydrogenation of C-C and C-N bonds, a key process in the synthesis of various heteroaromatic compounds. d-nb.infobeilstein-journals.org This demonstrates its utility in complex organic transformations.

The molecular targets of this compound are not limited to organic molecules. It can also oxidize inorganic compounds. For instance, it will react with reducing agents like metals, oxidizing them to their corresponding metal oxides. wikipedia.org The reaction with hydrazine (B178648) is explosive, and it can burn violently when mixed with boron, highlighting its potent reactivity with certain inorganic substances. wikipedia.org

The table below summarizes the oxidation of various molecular targets by dichromate compounds.

Molecular Target Initial Functional Group Oxidized Product Source
Primary Alcohols-CH₂OH-CHO, -COOH wikipedia.org
Secondary Alcohols>CHOH>C=O wikipedia.org
Amines-NH₂- d-nb.info
Imines>C=NH- d-nb.info
MetalsMMₓOᵧ wikipedia.org

Reaction Kinetics and Catalytic Mechanisms of this compound

The kinetics of reactions involving dichromate are influenced by several factors, including pH, temperature, and the concentration of reactants. iwaponline.com For instance, in the oxidation of alcohols by chromic acid, the reaction rate is dependent on the concentration of both the alcohol and the chromic acid. sapub.org

Catalysts can play a significant role in modulating the reaction rates of dichromate oxidations. For example, studies on the reduction of celestite (SrSO₄) have shown that catalysts like potassium dichromate can enhance the reaction rate. researchgate.net While this is a reduction reaction involving a dichromate as a catalyst, it illustrates the principle that dichromates can participate in and influence catalytic cycles. This compound itself is noted for its use as a catalyst. nih.gov

Kinetic studies often involve monitoring the change in concentration of reactants or products over time. Techniques like spectroscopy can be used to follow the reaction progress and determine rate constants. uq.edu.au The data obtained from such studies are then fitted to rate laws to propose a plausible reaction mechanism. iwaponline.comresearchgate.net

Computational and Experimental Studies on Redox Potential Modulation in Calcium-Chromium Systems

The redox potential of a chemical species is a measure of its tendency to acquire electrons and be reduced. For chromium systems, the presence of other ions, such as calcium, can modulate this potential. Experimental and computational studies have shown that cations can influence the redox potentials of metal centers through electrostatic interactions. nih.govnih.gov

Specifically, the presence of calcium ions near a redox-active center can raise its redox potential. nih.gov This effect has been observed in biological systems, such as in a diheme cytochrome c, where a calcium ion positioned near the heme iron raises its redox potential by several hundred millivolts. nih.govnih.gov This principle can be extended to simpler inorganic systems like calcium-chromium systems.

Computational methods, such as Density Functional Theory (DFT), are powerful tools for investigating these effects. acs.orgmdpi.com DFT calculations can be used to model the electronic structure of complexes and predict how the presence of a calcium ion would affect the energy levels of the chromium center, and consequently, its redox potential. acs.org These calculations can complement experimental electrochemical measurements, such as cyclic voltammetry, to provide a comprehensive understanding of the system. uq.edu.au

Studies on chromium(III)-superoxo complexes have shown that redox-inactive metal ions, including Ca²⁺, can tune their electron-transfer reactivity. acs.org The binding of these metal ions to the complex can lead to a positive shift in the one-electron reduction potential. acs.org This modulation is related to the Lewis acidity of the metal ion. acs.org Such findings in related chromium systems provide a strong basis for understanding how calcium ions can specifically modulate the redox properties of this compound.

Solution Chemistry and Equilibrium Dynamics of Calcium Dichromate Systems

Chromate-Dichromate Equilibria in Aqueous Media: pH Dependence and Cationic Effects

In an aqueous solution, dichromate and chromate (B82759) anions exist in a chemical equilibrium. wikipedia.org The position of this equilibrium is highly dependent on the pH of the solution. wikipedia.orghomescience.netaskfilo.com In acidic conditions, the equilibrium shifts to favor the formation of the orange-red dichromate ion (Cr₂O₇²⁻), while in alkaline or basic conditions, the yellow chromate ion (CrO₄²⁻) is the predominant species. wikipedia.orghomescience.netscribd.com This interconversion can be represented by the following reversible reaction:

2CrO₄²⁻(aq) + 2H⁺(aq) ⇌ Cr₂O₇²⁻(aq) + H₂O(l)

The addition of an acid (increasing H⁺ concentration) to a solution of chromate ions will shift the equilibrium to the right, resulting in the formation of dichromate ions and a color change from yellow to orange. scribd.comyoutube.comlibretexts.org Conversely, the addition of a base (which neutralizes H⁺ ions) will shift the equilibrium to the left, favoring the formation of chromate ions and causing the solution to turn from orange back to yellow. homescience.netyoutube.comyoutube.com The dynamic equilibrium between these two ions is typically established around a pH of 4. doubtnut.com

The hydrogen chromate ion (HCrO₄⁻) acts as a weak acid and is also in equilibrium with the dichromate ion. wikipedia.org

HCrO₄⁻ ⇌ CrO₄²⁻ + H⁺; pKa ≈ 5.9 wikipedia.orgdoubtnut.com 2HCrO₄⁻ ⇌ Cr₂O₇²⁻ + H₂O wikipedia.orgdoubtnut.com

The equilibrium is also sensitive to temperature changes. Heating a solution can shift the pH range for the interconversion, causing a solution that is yellow at room temperature to become orange upon heating. homescience.net

Cationic effects also play a role in the chromate-dichromate equilibrium. The presence of cations that form insoluble chromate salts, such as Ba²⁺, Pb²⁺, and Ag⁺, can lead to the precipitation of the chromate ion, thereby shifting the equilibrium to the left, favoring the formation of more chromate ions to replace those that have precipitated. youtube.comdoubtnut.com

ConditionPredominant IonColor of SolutionEquilibrium Shift
Acidic (Low pH)Dichromate (Cr₂O₇²⁻)OrangeRight
Alkaline/Basic (High pH)Chromate (CrO₄²⁻)YellowLeft

Formation and Characterization of Polymeric Chromium(VI) Anions (Trichromates, Tetrachromates) in Acidic Solutions

In strongly acidic solutions, further condensation reactions of chromium(VI) anions can occur, leading to the formation of polymeric species known as polyoxyanions. wikipedia.org These include trichromates (Cr₃O₁₀²⁻) and tetrachromates (Cr₄O₁₃²⁻). wikipedia.org The formation of these polymeric anions is a result of the corner-sharing of tetrahedral CrO₄ units. wikipedia.org The observation of trichromate and tetrachromate species has been reported in highly acidic environments, such as in solutions with high concentrations of nitric acid. nist.gov

Kinetic Analyses of Dichromate Decomposition and Interconversion Processes

The interconversion between chromate and dichromate ions is a labile equilibrium, meaning the forward and reverse reactions occur readily. doubtnut.com The kinetics of this interconversion are primarily driven by changes in pH. The addition of acid or base causes a rapid shift in the equilibrium as the system counteracts the change in H⁺ concentration, in accordance with Le Châtelier's principle. scribd.comlibretexts.org

The decomposition of dichromate can occur through various processes, including thermal decomposition and redox reactions. For instance, ammonium (B1175870) dichromate undergoes thermal decomposition. rsc.orgresearchgate.net In redox reactions, dichromate is a moderately strong oxidizing agent, and its reactivity is influenced by the reaction conditions. wikipedia.orgbioline.org.br In acidic solutions, the aquated Cr³⁺ ion is typically produced as the chromium is reduced from the +6 oxidation state. wikipedia.orgbioline.org.br Kinetic studies of the oxidation of various organic compounds by dichromate have been conducted to understand the reaction mechanisms. bioline.org.brtsijournals.comacs.org These studies often show a dependence on the concentration of both the dichromate and the reducing agent, as well as the acidity of the medium. bioline.org.brtsijournals.com

Advanced Materials Science Applications of Calcium Dichromate: Research and Development

Research into Novel Pigment Systems Incorporating Calcium Dichromate

While extensive research into novel pigments has often focused on the more common calcium chromate (B82759) (CaCrO₄), the development of pigment systems is relevant to the broader family of chromate compounds. Calcium chromate is a bright yellow solid that has been used as a pigment and an extender for other pigments like chrome yellow since the 19th century. wikipedia.orgmfa.org It is noted for its good stability in light and heat. mfa.org

Research in this area includes innovative synthesis methods, such as the production of calcium chromate 1D-nanorods from tannery waste solutions. researchgate.net In these studies, waste containing chromium was treated to precipitate a hydroxide (B78521) gel, which upon heating at 600°C, formed crystalline CaCrO₄ nanorods suitable for pigment applications. researchgate.net The properties of such materials are highly dependent on the processing conditions, with different phases like Cr₂O₃ and CaCO₃ appearing at intermediate temperatures before the pure calcium chromate phase is achieved. researchgate.net

Although this compound itself is described as a brownish-red or orange-red solid, its direct application in novel pigment research is less documented than that of calcium chromate. haz-map.comnih.gov However, as a member of the hexavalent chromium compound family, which is known for producing a range of colors, its potential in specialized pigment formulations remains a possibility, contingent on overcoming the regulatory and environmental hurdles associated with chromates. wikipedia.org

Mechanistic Studies of this compound as a Corrosion Inhibitor in Advanced Coatings

This compound is recognized for its role as an effective corrosion inhibitor, a property shared with other hexavalent chromium compounds. haz-map.com The mechanism of action for chromate-based inhibitors in advanced coatings has been the subject of detailed investigation. These inhibitors function by being stored within a coating matrix, such as an epoxy primer, and released upon exposure to moisture. dau.edu

The core of the inhibition mechanism involves the following steps:

Leaching : When water penetrates the coating, the slightly soluble hexavalent chromium compound dissolves. Depending on the local pH and concentration, the chromium is released as chromate (CrO₄²⁻), dichromate (Cr₂O₇²⁻), or bichromate (HCrO₄⁻) ions.

Transport : These mobile Cr(VI) ions are transported through the coating to the site of corrosion, such as a scratch or defect where the underlying metal is exposed. dau.edu

Film Formation : At the active corrosion sites on the metal surface (e.g., aluminum or zinc alloys), the Cr(VI) ions are reduced to insoluble trivalent chromium (Cr(III)) species, such as chromium(III) hydroxide (Cr(OH)₃) or chromium(III) oxide (Cr₂O₃). dtic.milnih.gov

Inhibition : This newly formed, thin, passive layer of Cr(III) is strongly adherent and acts as a barrier. researchgate.net It blocks active sites for both the anodic (metal dissolution) and cathodic (oxygen reduction) reactions, effectively stifling the corrosion process. dtic.milresearchgate.net

This ability to be stored and released on demand to "heal" defects is a key reason for the outstanding corrosion protection provided by chromate and dichromate-based systems. dtic.mil Research has shown that this protective film can be effective even at monolayer thicknesses. dtic.mil

Role of this compound in Metallothermic Self-propagating High-temperature Synthesis (SHS) for Composite Materials

Self-propagating high-temperature synthesis (SHS) is an energy-efficient method for producing advanced materials by harnessing the heat from highly exothermic reactions. dtic.mil Research has specifically identified a significant role for this compound in the metallothermic SHS production of advanced composite materials. aip.orgresearchgate.net

A key study compared the performance of this compound (CaCr₂O₇) against calcium chromate (CaCrO₄) as the chromium-containing oxidant in the synthesis of a Ni-Cr-Ti-B composite material. aip.orgresearchgate.net The investigation yielded several important findings that highlight the advantages of using the dichromate form.

ParameterCalcium Chromate (CaCrO₄) Based MixtureThis compound (CaCr₂O₇) Based MixtureReference
Combustion Temperature Baseline200°C Higher aip.orgresearchgate.net
Combustion & Phase Separation Standard LimitsExpanded Limits aip.orgresearchgate.net
Target Product Yield LowerIncreased aip.orgresearchgate.net

The significantly higher combustion temperature achieved with the this compound-based mixture is a primary driver for its superior performance. aip.org This additional heat expands the operational limits for stable combustion and improves the separation of the metallic and slag phases, ultimately leading to a higher yield of the desired composite product. aip.orgresearchgate.net The final material produced in this SHS reaction consists of a nickel binder with reinforcing particles of chromium borides, titanium borides, and a complex titanium-chromium boride, all uniformly distributed. aip.orgresearchgate.net

Photochemical Reactivity Investigations and Potential Applications

Calcium chromate is mentioned as being utilized in photochemical processing, though specific details of the reactions are not deeply elaborated in general sources. wikipedia.orgchemicalbook.com However, extensive research has been conducted on the photochemical reactivity of the dichromate ion (Cr₂O₇²⁻), which is the primary reactive species provided by this compound in solution. This research is largely driven by environmental applications, specifically the detoxification of water contaminated with toxic hexavalent chromium (Cr(VI)).

The fundamental process investigated is the photocatalytic reduction of Cr(VI) to the far less toxic trivalent chromium (Cr(III)). researchgate.netpku.edu.cn The general mechanism involves:

Photocatalyst Activation : A semiconductor photocatalyst, most commonly titanium dioxide (TiO₂), is suspended in the dichromate-containing solution and irradiated with UV light. researchgate.net This generates electron-hole pairs within the catalyst.

Reduction Reaction : The photogenerated electrons migrate to the catalyst surface and are transferred to the dichromate ions, reducing them to Cr(III).

Influence of Conditions : The efficiency of this photoreduction is highly dependent on factors such as the pH of the solution (acidic conditions are favorable), the concentration of the dichromate, and the amount of catalyst used. researchgate.netnih.gov

Studies have explored various photocatalytic systems, including TiO₂ supported on glass microbeads and novel polyoxometalate (POM) hybrids, to enhance the efficiency of dichromate reduction. researchgate.netrsc.org For instance, one study found that a selenonium-based POM hybrid achieved a 99% photocatalytic reduction of dichromate under UV irradiation. rsc.org Another demonstrated that a photocatalysis-induced electric field around bismuth vanadate (B1173111) (BiVO₄) films could enhance the transport of dichromate ions to the catalyst surface by orders of magnitude, significantly improving reaction efficiency. digitellinc.com These investigations into the photochemical reactivity of the dichromate ion suggest potential applications for this compound as a reactant in environmental remediation technologies.

Catalytic Performance and Active Site Elucidation in this compound Systems

The role of calcium and chromium species in catalysis is complex, with performance highly dependent on the oxidation state and structure of the active sites. Research into calcium-chromium systems has provided insights into how these elements contribute to catalytic activity.

One area of study involves catalysts made of chromium ions supported on calcium silicate (B1173343) hydrates for the oxidation of volatile organic compounds (VOCs). mdpi.comnih.gov In this system, Cr³⁺ ions are intercalated into the calcium silicate hydrate (B1144303) structure. mdpi.comresearchgate.net These Cr³⁺ sites were found to be catalytically active for enhancing oxygen exchange during the oxidation of propanol. mdpi.commdpi.com However, upon heating the catalyst to 550°C, the material recrystallized to form calcium chromate (CaCrO₄), which contains Cr(VI). mdpi.comktu.edu This transformation was found to have a negative effect on catalytic performance, indicating that for this type of reaction, the Cr³⁺ ions are the desired active species, and the formation of chromate leads to deactivation. mdpi.com

Conversely, in a different catalytic application—the dehydrogenation of isobutane—the presence of chromate and dichromate species was found to be beneficial. A study of Ca-Cr-MCM-41 catalysts showed that the addition of calcium promoted the formation of monochromate and dichromate species on the catalyst surface. The monochromate species, in particular, were identified as the most active sites for the dehydrogenation reaction.

These findings demonstrate that there is no single role for calcium-chromium compounds in catalysis. The effectiveness and the nature of the active site—whether it is a Cr³⁺ ion, a monochromate, or a dichromate species—are highly dependent on the specific chemical reaction being catalyzed.

Theoretical and Computational Chemistry of Calcium Dichromate

Quantum Chemical Approaches for Electronic Structure and Spectroscopic Properties

Quantum chemical methods are fundamental to calculating the electronic structure of molecules, providing a basis for understanding their stability, geometry, and spectroscopic properties. arxiv.org For calcium dichromate, these methods elucidate the nature of the bonding between the calcium ion (Ca²⁺) and the dichromate anion (Cr₂O₇²⁻). The dichromate anion itself presents a complex system with two chromium atoms in a high oxidation state (+6) bridged by an oxygen atom.

Ab initio methods, such as Hartree-Fock (HF) and Full Configuration Interaction (FCI), serve as foundational techniques. arxiv.org While HF provides a mean-field approximation for electron-electron interactions, FCI offers a numerically exact solution for a given basis set, though it is computationally expensive and typically used for smaller systems as a benchmark. arxiv.org These calculations can predict molecular properties like the ground state energy, which is crucial for determining stable molecular structures. arxiv.org

Quantum chemical calculations are also instrumental in interpreting and predicting spectroscopic data. mdpi.comresearchgate.net By calculating the electronic transitions, researchers can assign absorption wavelengths in UV-Vis spectra. researchgate.net For the dichromate ion, these calculations help explain its characteristic color, which arises from charge-transfer transitions. Similarly, vibrational frequencies can be computed and compared with experimental data from FTIR and Raman spectroscopy to confirm structural assignments. researchgate.net Generalized quantum defect methods can also be employed to analyze the electronic structure, particularly for Rydberg states and electron-nuclear dynamics. mit.edu

Table 1: Illustrative Data from Quantum Chemical Calculations on Dichromate Systems Note: This table presents typical data obtained from quantum chemical studies on dichromate-related species, as direct data for this compound is sparse in the literature.

Computational MethodBasis SetCalculated PropertyValueReference System
DFT (B3LYP)6-311G(d,p)Vibrational Frequency (Cr-O stretch)~900-950 cm⁻¹Dichromate Anion
TD-DFTaug-cc-pVTZElectronic Transition (λmax)~350-450 nmDichromate Anion
FCISTO-3GGround State EnergySystem DependentBenchmark on small Cr complexes

Density Functional Theory (DFT) Applications in Elucidating Reaction Pathways

Density Functional Theory (DFT) has become a popular and effective tool for investigating the mechanisms of chemical reactions involving dichromate compounds. researchgate.net DFT calculations can model the potential energy surface of a reaction, identifying transition states and intermediates to determine the most likely reaction pathway and its energy barriers. researchgate.netchalmers.se

This compound is a strong oxidizing agent, and DFT can be used to study the kinetics and mechanisms of its oxidation reactions. pku.edu.cn For instance, studies on the interaction of potassium dichromate with minerals like galena have used DFT to understand the adsorption and reaction mechanisms at the mineral surface. researchgate.net These calculations revealed how the dichromate ion interacts with the surface and the subsequent redox reactions that take place. researchgate.net

In industrial applications, such as the use of sodium dichromate in the chlorate (B79027) process to prevent the reduction of hypochlorite (B82951), DFT has been combined with experimental results to understand the inhibition mechanism. chalmers.se The calculations demonstrated how a chromium(III) film, formed from the dichromate, effectively blocks hypochlorite reduction. chalmers.se Such insights are crucial for developing more environmentally benign alternatives. DFT can also be applied to explore single electron transfer mechanisms in transition-metal-catalyzed reactions where dichromate might be involved. researchgate.net

Molecular Dynamics Simulations of this compound Interactions in Various Media

Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecular systems, providing a detailed picture of the interactions between a solute and its environment. For this compound, MD simulations can model its behavior in aqueous solutions and other media.

Simulations of the chromate (B82759) (CrO₄²⁻) and dichromate (Cr₂O₇²⁻) ions in water have provided significant insights into their hydration structures. acs.orgresearchgate.netslu.se These studies show that the dichromate ion acts as a "structure maker," forming stronger hydrogen bonds with surrounding water molecules than those found in bulk water. slu.se An ab initio Quantum-Mechanical Charge-Field (QMCF-MD) simulation of the chromate ion revealed a first hydration shell consisting of 14 water molecules. acs.org

For this compound in solution, MD simulations would model the interactions of both the Ca²⁺ and Cr₂O₇²⁻ ions with water molecules. Such simulations can determine key structural and dynamical properties, including:

Radial Distribution Functions (RDFs): To describe the probability of finding solvent molecules at a certain distance from the ions.

Coordination Numbers: To quantify the number of water molecules in the primary hydration shells of the cation and anion.

Mean Residence Times: To calculate the average time a water molecule spends in the hydration shell, indicating the strength of the ion-water interaction.

These simulations are crucial for understanding the compound's solubility and its behavior in complex aqueous environments. acs.orgmdpi.com

Integration of Machine Learning and Artificial Intelligence for Structural Prediction and Materials Discovery

Deep neural networks (DNNs) and other ML models can be trained to predict material properties from structural information. nih.govresearchgate.net For example, geometric deep learning can be applied to molecular graphs to predict properties like crystal density and stability with high accuracy. nih.gov ML tools can also rapidly screen potential structures generated by other methods, filtering for the most promising candidates for further study using more computationally intensive methods like DFT. oaepublish.comrsc.org This synergy between AI and traditional computational chemistry creates a powerful, high-throughput workflow for materials discovery. mpie.deresearchgate.net

Table 2: Applications of AI/ML in Materials Science Relevant to this compound

AI/ML TechniqueApplicationPotential Outcome for Chromium Compounds
Generative Adversarial Networks (GANs)De novo crystal structure generationPrediction of new stable or metastable polymorphs of this compound. oaepublish.com
Deep Neural Networks (DNNs)Property prediction from hyperspectral dataRapid detection and characterization of chromium compounds in environmental samples. nih.govresearchgate.net
Graph Neural Networks (GNNs)Ranking crystal structure stabilityEfficiently screening thousands of potential structures to identify low-energy candidates. oaepublish.com
Automated ML (AutoML)Automating model selection and optimizationAccelerating the entire process of materials informatics from data to prediction. researchgate.net

Computational Modeling of Chromium Oxidation States and Redox Potentials

Computational methods, particularly DFT, are widely used to calculate the redox potentials of chemical species, providing a measure of their thermodynamic feasibility to be oxidized or reduced. umn.edu For this compound, this involves modeling the Cr(VI) center. The calculation of a standard redox potential is typically achieved by computing the Gibbs free energy change (ΔG) for the relevant half-reaction. nih.govacs.org

This process involves a thermodynamic cycle (the Born-Haber cycle) that breaks down the reaction into several components:

Gas-phase energies: The energies of the molecule and its reduced/oxidized form in the gas phase are calculated using quantum mechanical methods. nih.gov

Solvation energies: The free energy change associated with transferring the species from the gas phase to the solvent is calculated, often using a polarizable continuum model (PCM). researchgate.netacs.org

The absolute redox potential can then be calculated and referenced to a standard electrode, such as the standard hydrogen electrode (SHE), to allow for direct comparison with experimental values. acs.org Studies have shown excellent agreement between DFT-calculated and experimentally determined redox potentials for various molecules, including metal complexes, with average deviations often less than 150-200 mV. acs.orgresearchgate.net These computational models provide a powerful tool for understanding and predicting the oxidative strength of compounds like this compound and for designing new redox agents with tailored properties. nih.gov

Environmental Chemistry and Remediation Research Pertaining to Hexavalent Chromium with Calcium Dichromate Context

Development of Advanced Remediation Strategies for Chromium(VI) Contamination in Water and Soil

The widespread industrial use of chromium has led to significant contamination of soil and groundwater, with hexavalent chromium [Cr(VI)] being a primary concern due to its high solubility, mobility, and carcinogenicity. clu-in.org Many Cr(VI) compounds, such as calcium dichromate, are highly soluble and exist in solution as various ions, including chromate (B82759) and dichromate. clu-in.org The core principle of most remediation strategies is the reduction of the toxic and mobile Cr(VI) to the less toxic and less mobile trivalent chromium [Cr(III)], which readily precipitates out of solution. clu-in.orgnih.gov

A variety of advanced remediation techniques have been developed and are under investigation to address Cr(VI) contamination. These can be broadly categorized as in situ (in place) and ex situ (removed and treated) technologies.

In situ remediation strategies aim to treat the contamination within the subsurface. Common approaches include:

Chemical Reduction and Fixation: This involves injecting chemical reductants into the contaminated zone to convert Cr(VI) to Cr(III). clu-in.org Commonly used reductants include ferrous iron. clu-in.org

Permeable Reactive Barriers (PRBs): These are subsurface walls constructed with reactive materials that intercept and treat contaminated groundwater as it flows through. clu-in.orgmdpi.com Zero-valent iron (ZVI) is a frequently used reactive medium due to its low cost and high reactivity. mdpi.com Other materials like activated carbon and nanomaterials are also employed. mdpi.com

Bioremediation: This approach utilizes microorganisms to reduce Cr(VI) to Cr(III). frontiersin.orgopenbiotechnologyjournal.com It can be enhanced by introducing specific nutrients or electron donors (like ethanol (B145695) or molasses) to stimulate the activity of native or introduced microbial populations. clu-in.orgfrontiersin.org Dynamic groundwater recirculation systems can be used to distribute these biostimulants effectively. clu-in.org

Phytoremediation: This method uses plants to remove, contain, or render harmless environmental contaminants. frontiersin.org

Enhanced Extraction and Electrokinetics: These are developing technologies aimed at physically removing the contaminant from the subsurface. clu-in.org

Ex situ remediation strategies involve excavating contaminated soil or pumping contaminated groundwater for treatment above ground. These methods often employ:

Chemical Reduction followed by Precipitation: Similar to in situ chemical reduction, this involves adding reducing agents to the contaminated water to convert Cr(VI) to Cr(III), which then precipitates and can be separated by filtration. clu-in.org

Adsorption and Ion Exchange: These processes use materials that can bind Cr(VI) ions, removing them from the water. clu-in.orgnih.gov

Membrane Filtration: This technology uses semi-permeable membranes to separate Cr(VI) from the water. clu-in.org

Research has shown that combining different techniques can be highly effective. For example, a field-scale study coupled organic carbon (ethanol) with a dynamic groundwater recirculation system for in situ bioremediation, successfully reducing Cr(VI) concentrations from as high as 2,000 mg/L to below the cleanup goal of 0.1 mg/L within 52 days. clu-in.org Another study highlighted the use of S-nZVI composites supported by chitosan-stabilized biochar, which demonstrated high removal efficiency for Cr(VI) through a combination of redox reactions, electrostatic attraction, and chelation. frontiersin.org

Table of Remediation Technologies and their Mechanisms
Remediation TechnologyPrimary MechanismKey Agents/MaterialsApplication (In situ/Ex situ)
Chemical ReductionReduction of Cr(VI) to Cr(III)Ferrous iron, Sodium metabisulphite, Sodium thiosulphateBoth
Permeable Reactive Barriers (PRB)In-place reduction and immobilizationZero-valent iron (ZVI), Activated carbon, NanomaterialsIn situ
BioremediationMicrobial reduction of Cr(VI)Native/introduced microorganisms, Ethanol, MolassesIn situ
PhytoremediationPlant uptake and stabilizationSpecific plant speciesIn situ
Adsorption/Ion ExchangeBinding of Cr(VI) ionsActivated carbon, Resins, BiocharEx situ
Membrane FiltrationPhysical separation of Cr(VI)Semi-permeable membranesEx situ

Biogeochemical Cycling and Transformation Studies of Chromium Species in Environmental Systems

The biogeochemical cycling of chromium is a complex process governed by various chemical and biological reactions that dictate its speciation, mobility, and bioavailability in the environment. frontiersin.org The two predominant oxidation states of chromium are trivalent [Cr(III)] and hexavalent [Cr(VI)]. nih.gov The transformation between these two forms is the cornerstone of chromium's environmental behavior. researchgate.net

Chromium is naturally present in rocks primarily as insoluble Cr(III). researchgate.netnerc.ac.uk Through weathering processes, particularly in the presence of manganese oxides, Cr(III) can be oxidized to the highly soluble and mobile Cr(VI) form. researchgate.netnerc.ac.uk This soluble Cr(VI) can then be transported into rivers, groundwater, and eventually the oceans. researchgate.netresearchgate.net Anthropogenic activities, such as industrial discharge, contribute significantly to the amount of chromium released into the environment, often in the more toxic hexavalent state. researchgate.net

The key processes influencing the transformation of chromium species include:

Oxidation-Reduction (Redox) Reactions: This is the primary driver of chromium cycling. openbiotechnologyjournal.com In oxidizing environments, Cr(III) can be converted to Cr(VI). researchgate.net Conversely, in reducing environments, Cr(VI) can be reduced to Cr(III) by various natural reductants. researchgate.net

Precipitation and Dissolution: Cr(III) is significantly less mobile than Cr(VI) and tends to precipitate as hydroxides, such as Cr(OH)₃, especially at pH values above 6.0. openbiotechnologyjournal.com

Adsorption and Desorption: Chromium species can attach to the surfaces of soil particles and organic matter, a process influenced by factors like pH and the presence of other ions. frontiersin.org

Microbial Metabolism: Many microorganisms can utilize Cr(VI) in their metabolic processes, often as a terminal electron acceptor, reducing it to Cr(III). epa.govnih.gov This can occur both inside the cell (intracellularly) and outside the cell (extracellularly). epa.gov

Soil organic matter plays a crucial role in controlling chromium's bioavailability and form through several mechanisms. frontiersin.org It can directly adsorb chromium ions, provide electrons for the chemical reduction of Cr(VI), and support microbial populations that facilitate biological reduction. frontiersin.org

The transformation between Cr(III) and Cr(VI) also leads to isotopic fractionation, where the ratio of stable chromium isotopes (like ⁵³Cr and ⁵²Cr) changes. researchgate.net This phenomenon is a valuable tool for researchers, allowing them to trace the redox history of ancient environments by analyzing the chromium isotopic composition of sedimentary rocks. researchgate.netresearchgate.net Studies have shown that Cr(III) is typically isotopically lighter than co-existing Cr(VI). nerc.ac.uk

Research on Natural Attenuation Mechanisms of Hexavalent Chromium in Environmental Matrices

Natural attenuation refers to the naturally occurring processes in soil and groundwater that can reduce the mass, toxicity, mobility, or concentration of contaminants without human intervention. epa.govresearchgate.net For hexavalent chromium, the primary mechanism of natural attenuation is its reduction to the less soluble and less toxic trivalent form. epa.govpnnl.gov

Several naturally occurring reductants in the subsurface can facilitate the conversion of Cr(VI) to Cr(III):

Fe(II)-containing Minerals: Minerals rich in ferrous iron are common in soils and sediments and are effective reductants of Cr(VI). frontiersin.orgnih.gov

Dissolved Organic Carbon: Organic matter present in groundwater and soil can act as an electron donor, promoting the reduction of Cr(VI). frontiersin.org

Sulfide Minerals: Minerals like pyrite (B73398) can also serve as reducing agents for Cr(VI). frontiersin.org

Microorganisms: Indigenous microbial communities can play a significant role in the biological reduction of Cr(VI). epa.govnih.gov This can be a direct enzymatic process or an indirect consequence of microbial activity creating reducing conditions. researchgate.net

Once reduced to Cr(III), the chromium is effectively immobilized through precipitation, typically as chromium hydroxide (B78521) [Cr(OH)₃] or as a solid solution with iron hydroxides. epa.govpnnl.gov This significantly limits its transport in groundwater.

However, the effectiveness of natural attenuation is site-specific and depends on several factors:

Reductive Capacity of the Aquifer: The subsurface must contain a sufficient amount of reducing agents to handle the entire contaminant plume. epa.gov

Geochemical Conditions: The pH of the groundwater is critical. Cr(III) precipitation is most effective in a pH range of approximately 5 to 12. epa.gov

Potential for Re-oxidation: While the oxidation of Cr(III) back to Cr(VI) by dissolved oxygen is generally slow, naturally occurring manganese oxides can facilitate this process. epa.govpnnl.gov Therefore, an assessment of natural attenuation must consider the possibility of the immobilized Cr(III) becoming a future source of Cr(VI) if environmental conditions change. epa.gov

Sequestration of Cr(VI) itself can also be an attenuation mechanism. pnnl.gov Research has shown that Cr(VI) can be incorporated into the crystal structure of minerals like calcium carbonate during their precipitation. pnnl.gov Additionally, studies on bedrock matrices have revealed that Cr(VI) can precipitate as secondary minerals, such as copper chromate, within the rock, limiting its diffusion into the wider groundwater system. battelle.org

Physico-chemical Conversion and Immobilization Technologies for Chromium(VI) Waste

Physico-chemical technologies are widely employed for the treatment and immobilization of Cr(VI)-containing waste, with the overarching goal of converting the hazardous, mobile Cr(VI) into the more stable, less toxic Cr(III) form. nih.govopenbiotechnologyjournal.com These methods are particularly important for managing concentrated industrial wastes. ekb.eg

Solidification/Stabilization (S/S) is a common and effective technology. ekb.eg This process involves mixing the chromium-containing waste with a binder, such as cement, to create a solid, monolithic block. ekb.eg The process achieves two main objectives:

Solidification: The waste is physically encapsulated within the solid matrix, reducing its potential for leaching. ekb.eg

Stabilization: Chemical reactions occur within the matrix that bind the chromium into a less soluble and less mobile form. ekb.eg

The addition of Cr(VI) to cement can accelerate the hydration reactions of the cement by precipitating calcium chromate, which increases the demand for calcium ions and drives the hydration process. ekb.eg The efficiency of immobilization can be enhanced by using blended cements, for instance, with additives like bagasse ash, limestone, or marble dust. ekb.eg One study found that a blended cement containing 15-20% bagasse ash could effectively immobilize a concentrated Cr(VI) solution (approximately 13,000 ppm) with an immobilization efficiency of around 90%. ekb.eg

Chemical Reduction is often a prerequisite or concurrent step in immobilization. nih.gov Various reducing agents are used to convert Cr(VI) to Cr(III) before or during the solidification process. These include:

Ferrous sulfate (B86663) (FeSO₄)

Sodium sulfite (B76179) (Na₂SO₃)

Sodium metabisulfite (B1197395) (Na₂S₂O₅)

Sodium thiosulfate (B1220275) (Na₂S₂O₃) rsc.org

Response surface methodology has been used to optimize combinations of these reducing agents with binders like fly ash and lime to ensure the irreversible stabilization of Cr(VI) in contaminated soils. rsc.org

Other physico-chemical methods used for treating Cr(VI) in aqueous waste streams include:

Chemical Precipitation: After reduction to Cr(III), chemicals like calcium hydroxide or magnesium oxide are used to precipitate the chromium out of solution. nih.gov

Electrocoagulation: This method uses an electric current to generate coagulants in the water, which then remove the contaminants. openbiotechnologyjournal.com

Ion Exchange: This involves passing the waste stream through a resin that selectively removes chromate ions. openbiotechnologyjournal.com

Adsorption: Using materials with a high surface area, such as activated carbon, to adsorb Cr(VI) from the solution. openbiotechnologyjournal.com

The choice of technology depends on the concentration of chromium, the nature of the waste matrix, and the desired final state of the treated material. nih.gov For many industrial wastes, a combined approach of chemical reduction followed by solidification/stabilization is considered an optimal pathway to ensure safe, long-term containment. rsc.org

Table of Mentioned Chemical Compounds and PubChem CIDs
Compound NamePubChem CID
This compound61502
Chromium23976
Ethanol702
Zero-valent iron7897008
Activated carbon6580589
Manganese oxide14791
Calcium carbonate10112
Copper chromate61623
Ferrous sulfate24393
Sodium sulfite24437
Sodium metabisulfite656671
Sodium thiosulfate24477
Calcium hydroxide6093208
Magnesium oxide14792

Advanced Analytical and Crystallographic Methodologies for Calcium Dichromate Characterization

Spectroscopic Characterization Techniques (FT-IR, Raman, NMR) for Dichromate Systems

Spectroscopic methods are fundamental in elucidating the molecular structure and bonding within dichromate compounds.

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy are powerful for probing the vibrational modes of the dichromate anion (Cr₂O₇²⁻). The dichromate ion consists of two tetrahedral CrO₄ units sharing a common oxygen atom, and its vibrational spectra are characteristic. FT-IR spectroscopy of solid dichromates reveals strong absorption bands corresponding to the Cr-O stretching vibrations. For instance, in ethylenediammonium dichromate, strong signals assigned to asymmetric and symmetric Cr-O stretching vibrations are observed around 930 cm⁻¹ and 878 cm⁻¹, respectively. Solid-state FT-IR and Raman spectra of various dichromates show considerable splitting of degenerate modes, which can be interpreted using site- and factor-group analysis to understand the crystal environment. researchgate.netfigshare.com

Raman spectroscopy is particularly well-suited for studying chromium(VI) species in both solid and aqueous states due to its molecular specificity and the weak Raman scattering of water. amazon.com High-sensitivity Raman techniques can be used to study the speciation of Cr(VI) at low concentrations. amazon.com The Raman spectrum of solid potassium dichromate, for example, shows characteristic bands for the dichromate anion that can be compared with its aqueous solution spectrum. vedantu.com

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly solid-state ⁵³Cr NMR, provides detailed information about the local environment of the chromium nuclei. Due to the low natural abundance and large quadrupole moment of ⁵³Cr, these experiments can be challenging but yield valuable data on the symmetry of the chromium sites. acs.orgnih.gov Studies on various chromate (B82759) and dichromate salts have measured ⁵³Cr nuclear quadrupolar coupling constants, which differ significantly between the two anions, allowing for their distinction. acs.org For dichromate salts, these constants typically range from 7.25 to 8.14 MHz. acs.org ¹H and ¹³C NMR are also used to characterize organic cations present in complex dichromate salts, such as ethylenediammonium dichromate, confirming the presence and structure of the counter-ions. allen.in

Table 1: Spectroscopic Data for Dichromate Systems

TechniqueCompound SystemObserved FeaturesReference
FT-IREthylenediammonium dichromateAsymmetric and symmetric Cr-O stretching at 930 and 878 cm⁻¹
RamanPotassium dichromate (solid)Characteristic vibrational bands of the Cr₂O₇²⁻ anion vedantu.com
Solid-State ⁵³Cr NMRDichromate saltsNuclear quadrupolar coupling constants (CQ) of 7.25–8.14 MHz acs.org
¹H NMREthylenediammonium dichromateSignals confirming the presence of the ethylenediammonium cation

Thermal Analysis Techniques (Thermogravimetry, DTA, DSC) for Phase Behavior and Decomposition Studies

Thermal analysis techniques are essential for investigating the thermal stability, phase transitions, and decomposition pathways of calcium dichromate.

Thermogravimetry (TG or TGA) measures the change in mass of a sample as a function of temperature. For hydrated forms of this compound, TGA can quantify the loss of water molecules at specific temperatures. Studies on the related compound calcium chromate show that TGA is an effective tool for quality control and for determining water content. osti.gov TGA of various chromium compounds, including potassium dichromate, reveals distinct decomposition stages. bohrium.com For example, the thermal decomposition of potassium dichromate begins at its melting point (398 °C) and proceeds more rapidly at higher temperatures (boiling point ~500 °C), eventually forming potassium chromate and chromium(III) oxide. vedantu.comallen.in A similar multi-stage decomposition is expected for this compound.

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) measure the difference in temperature or heat flow between a sample and a reference as a function of temperature. These techniques identify endothermic and exothermic processes such as phase transitions, melting, and decomposition. For sodium dichromate, DTA shows an endothermic peak around 385 °C corresponding to a phase change. DSC studies on complex dichromate salts have revealed phase transitions and characterized new allotropic varieties. researchgate.net In the analysis of a urea-complexed iron(III) dichromate, DSC and TGA were used to study the quasi-intramolecular redox reaction between the ligands and the dichromate anions upon heating. figshare.comnih.govacs.org

Table 2: Thermal Analysis Data for Dichromate Compounds

TechniqueCompoundObservationTemperature (°C)Reference
TGA/DTASodium DichromatePhase change (endothermic peak)~385
TGA/DSCPotassium DichromateMelting and onset of decomposition398 - 500 vedantu.comallen.in
DSCTetramethylammonium dichromatePhase transitionsNot specified researchgate.net
TGACalcium ChromateDecomposition, release of trapped H₂O400 - 600 osti.gov

High-Resolution Imaging Techniques (SEM-EDS) for Morphological and Elemental Analysis of Materials Incorporating this compound

Scanning Electron Microscopy (SEM) provides high-resolution images of a material's surface, revealing its morphology, particle size, and shape. In the study of dichromate compounds and their decomposition products, SEM is used to observe the crystal habit and surface texture. For instance, SEM analysis of prepared sodium dichromate described its morphology as granular. Similarly, the morphology of a tetrakis-(2,4,6-trimethylpyridine)silver(I) dichromate complex was investigated using SEM, which showed sheet-crystal type structures. eurjchem.com

Energy-Dispersive X-ray Spectroscopy (EDS or EDX) , often coupled with SEM, is an analytical technique used for the elemental analysis or chemical characterization of a sample. It works by detecting the characteristic X-rays emitted from a sample when bombarded by the electron beam. EDS analysis of a silver-dichromate complex confirmed the presence of silver, chromium, and oxygen. eurjchem.com In the characterization of Cr/SiO₂/Al₂O₃ catalysts prepared from potassium dichromate, SEM-EDS was used to assess the catalyst morphology and determine the concentration of chromium metal on the support material. uii.ac.id This combined technique is invaluable for confirming the elemental composition of synthesized this compound and analyzing the distribution of elements in composite materials or decomposition residues. uii.ac.id

Chromatographic and Mass Spectrometric Approaches for Purity and Decomposition Product Analysis

Chromatographic techniques are widely employed for the separation and quantification of ions, making them suitable for assessing the purity of dichromate salts. Ion chromatography is a primary method for separating and measuring the concentration of anions like dichromate. It can be used to separate permanganate (B83412) and dichromate ions on an alumina (B75360) column, with subsequent estimation of their amounts. cusrinagar.edu.in This technique is also a standard method for analyzing hexavalent chromium in environmental samples, demonstrating its utility for quantifying dichromate content. shimadzu.com Thin-layer chromatography (TLC) has also been used for the separation of inorganic anions, including dichromate, and can serve as a qualitative or semi-quantitative tool for purity assessment. tandfonline.comglobalresearchonline.net

Mass Spectrometry (MS) is a powerful tool for identifying unknown compounds, quantifying known materials, and elucidating molecular structure. When coupled with thermal analysis techniques (e.g., TGA-MS), it can identify the gaseous products evolved during the decomposition of a compound. In a study on calcium chromate, mass spectrometry was used to identify the gases evolved during ramp heating, which included water, carbon dioxide, and oxygen from decomposition. osti.govosti.gov This approach is directly applicable to this compound to analyze its decomposition products as a function of temperature. researchgate.net Inductively coupled plasma mass spectrometry (ICP-MS) is another technique used to verify the elemental composition and purity of chromium compounds.

Single Crystal X-ray Diffraction for Crystal Structure Determination of Dichromate Compounds

For potassium dichromate (K₂Cr₂O₇), SC-XRD analysis revealed a triclinic crystal system. researchgate.netwikipedia.org The refinement of its structure provided precise measurements of the dichromate anion's geometry, including the terminal Cr-O bond distance (approx. 1.63 Å), the bridging Cr-O distance (approx. 1.79 Å), and the Cr-O-Cr bridging angle (approx. 124-128°). researchgate.net Such detailed structural information is crucial for understanding the properties and reactivity of the compound. The same methodology would be applied to grow and analyze single crystals of this compound to determine its exact crystal structure. figshare.com

Development of Novel Crystallographic Methodologies for Complex Dichromate Systems

The characterization of increasingly complex inorganic systems, including dichromates, drives the development of new crystallographic methods. For materials that are difficult to synthesize as large single crystals, techniques like ab initio X-ray powder diffraction (XRPD) are used for structure determination from polycrystalline samples. amazon.com

For complex modulated structures or materials with subtle phase transitions, the use of synchrotron radiation offers higher resolution and intensity compared to conventional X-ray sources, enabling the study of very small crystals or complex superstructures. icmab.esNeutron diffraction is another powerful technique, particularly useful for accurately locating light atoms like hydrogen (in hydrated crystals or organic cations) and for studying magnetic ordering, as neutrons interact with atomic nuclei rather than electron clouds. amazon.com

Furthermore, the field is advancing through the integration of computational methods. Generative deep-learning models and other computational techniques are being developed to predict novel inorganic crystal structures and their properties from their chemical formula, offering a path to "inverse design" for new materials. acs.orgchemrxiv.org These advanced methodologies, combining experimental diffraction with high-level computation, represent the future of characterizing complex inorganic compounds like this compound. icmab.esuni-bremen.de

Q & A

Q. What is the standard laboratory synthesis method for calcium dichromate, and how can purity be ensured?

this compound is synthesized via metathesis reactions, typically by combining soluble calcium salts (e.g., calcium chloride) with sodium dichromate (Na₂Cr₂O₇). For example: CaCl₂ + Na₂Cr₂O₇ → CaCr₂O₇ + 2NaCl To ensure purity, the reaction should be conducted in acidic conditions to prevent hydrolysis of chromium species. Post-synthesis, recrystallization from aqueous solutions at controlled temperatures (e.g., 0–5°C) removes impurities like residual sodium salts. Gravimetric analysis or inductively coupled plasma mass spectrometry (ICP-MS) can verify elemental composition .

Q. What analytical techniques are suitable for quantifying this compound in environmental or biological matrices?

  • Redox titration : this compound’s strong oxidizing properties allow its use in back-titration methods. For instance, excess ferrous sulfate (Fe²⁺) can reduce Cr(VI) to Cr(III), with unreacted Fe²⁺ titrated using potassium permanganate .
  • Spectrophotometry : Chromium(VI) absorbs strongly at 350–400 nm, enabling UV-Vis quantification after sample digestion.
  • Ion chromatography : Separates Cr₂O₇²⁻ from interfering anions (e.g., sulfate, nitrate) in complex matrices .

Advanced Research Questions

Q. How does the choice of cation (e.g., Ca²⁺ vs. K⁺ or Na⁺) influence the oxidizing capacity of dichromates in organic synthesis?

The cation affects solubility and redox potential. This compound’s lower solubility in aqueous systems limits its use in homogeneous reactions compared to potassium or sodium dichromate. However, in non-polar solvents or solid-state reactions, Ca²⁺ may stabilize intermediates, altering reaction pathways. For example, in alcohol oxidations, CaCr₂O₇’s limited solubility may require acidic conditions to enhance Cr(VI) activity, whereas K₂Cr₂O₇ operates effectively in aqueous H₂SO₇ .

Q. What experimental factors govern the solubility of this compound, and how can they be optimized for specific applications?

  • Temperature : Unlike calcium acetate (which exhibits retrograde solubility), this compound’s solubility decreases marginally with increasing temperature. Precipitative crystallization at 50–60°C yields high-purity crystals.
  • pH : Cr₂O₇²⁻ dominates in acidic conditions (pH < 4), while basic conditions promote hydrolysis to CrO₄²⁻, reducing dichromate availability.
  • Ionic strength : High concentrations of competing anions (e.g., Cl⁻, NO₃⁻) decrease solubility via the common-ion effect .

Q. How can researchers address contradictions in reported kinetic data for this compound-mediated reactions?

Contradictions often arise from uncontrolled variables like pH, temperature, or trace impurities. To resolve discrepancies:

  • Standardize reaction conditions : Fix parameters such as [H⁺] (using buffered solutions) and ionic strength.
  • Mechanistic studies : Use techniques like stopped-flow spectroscopy or electrochemical monitoring to identify intermediate species.
  • Statistical validation : Apply ANOVA or Bayesian analysis to assess reproducibility (e.g., sample size ≥ 3 replicates) .

Q. What methodologies are employed to determine reaction kinetics and orders for this compound in redox systems?

For a generic reaction: CaCr₂O₇ + Reducing Agent → Products , the rate law is determined by:

  • Initial rates method : Vary concentrations of CaCr₂O₇, H⁺, and reductant independently while holding others constant.
  • Temperature dependence : Use the Arrhenius equation to calculate activation energy (Eₐ). For example, in polymerizations with dichromates, Eₐ values ≈ 13–15 kJ/mol indicate diffusion-controlled processes .
  • Computational modeling : Density functional theory (DFT) can predict transition states and validate experimental rate constants .

Q. Notes for Reproducibility

  • Always report pH, temperature, and ionic strength in experimental protocols.
  • Use certified reference materials (CRMs) for calibration in analytical methods.
  • Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) for published datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.